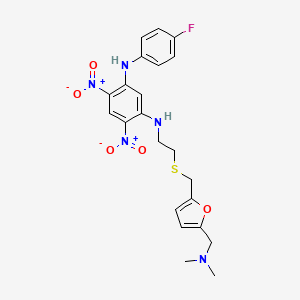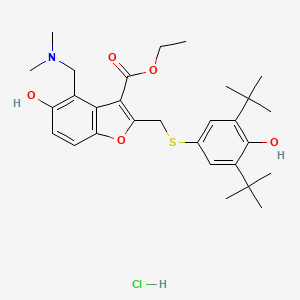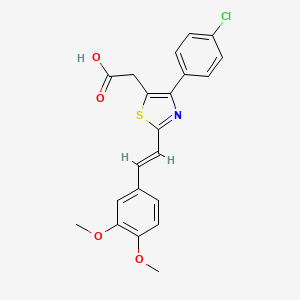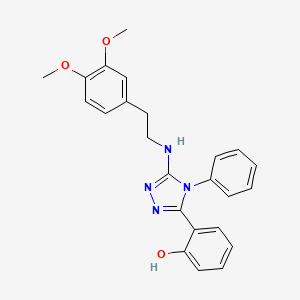
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes a quinoline ring system substituted with chloro and dichlorobenzoyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt typically involves multiple steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Substitution Reactions:
Formation of Hydroxylamine-O-sulfonic Acid: This can be synthesized by reacting hydroxylamine with sulfuric acid.
Final Coupling: The final step involves coupling the quinoline derivative with Hydroxylamine-O-sulfonic acid under specific conditions to form the desired potassium salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxylamine group.
Reduction: Reduction reactions could target the quinoline ring or the chloro substituents.
Substitution: The chloro groups are susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Material Science: The compound might be used in the development of new materials with unique properties.
作用机制
The mechanism of action of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biochemical effects. The pathways involved might include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with DNA/RNA.
相似化合物的比较
Similar Compounds
Hydroxylamine-O-sulfonic acid derivatives: Compounds with similar functional groups and reactivity.
Quinoline derivatives: Compounds with a quinoline ring system and various substituents.
Uniqueness
The uniqueness of Hydroxylamine-O-sulfonic acid, N-(6-chloro-1-(2,4-dichlorobenzoyl)-2,3-dihydro-3-methyl-4(1H)-quinolinylidene)-, potassium salt lies in its specific combination of functional groups and molecular structure, which may confer unique reactivity and applications compared to other similar compounds.
属性
CAS 编号 |
114428-03-4 |
|---|---|
分子式 |
C17H12Cl3KN2O5S |
分子量 |
501.8 g/mol |
IUPAC 名称 |
potassium;[(Z)-[6-chloro-1-(2,4-dichlorobenzoyl)-3-methyl-2,3-dihydroquinolin-4-ylidene]amino] sulfate |
InChI |
InChI=1S/C17H13Cl3N2O5S.K/c1-9-8-22(17(23)12-4-2-11(19)7-14(12)20)15-5-3-10(18)6-13(15)16(9)21-27-28(24,25)26;/h2-7,9H,8H2,1H3,(H,24,25,26);/q;+1/p-1/b21-16-; |
InChI 键 |
LLCXWBLMJPTMKA-PLMZOXRSSA-M |
手性 SMILES |
CC\1CN(C2=C(/C1=N\OS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
规范 SMILES |
CC1CN(C2=C(C1=NOS(=O)(=O)[O-])C=C(C=C2)Cl)C(=O)C3=C(C=C(C=C3)Cl)Cl.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



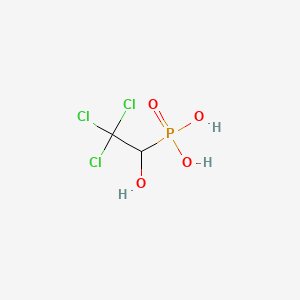
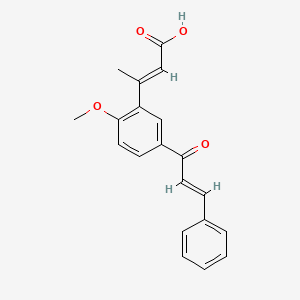
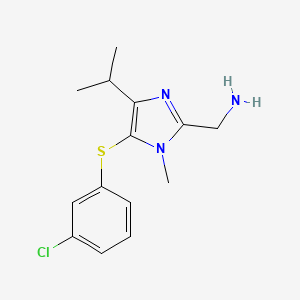
![[1,2,4]Triazolo[1,5-a]pyrimidin-7-ol, 2-(mercaptomethyl)-5-methyl-](/img/structure/B12724630.png)
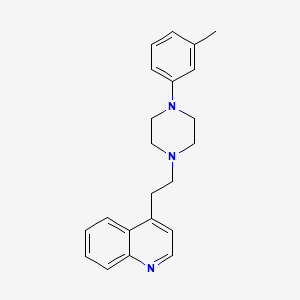
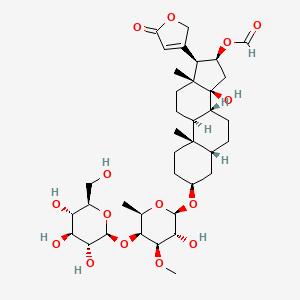
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
